4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
Description
4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile is a fluorinated aromatic nitrile characterized by a benzene ring substituted with a nitrile group at position 1, a fluorine atom at position 2, and a 2,2-difluoroethoxy group at position 4. Its molecular formula is C₉H₆F₃NO, with a molecular weight of 189.04 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions.
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXPJHYKIQLERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with 2,2-difluoroethanol in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Catalyst: Palladium or copper-based catalysts
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 80-120°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening for catalyst selection and reaction optimization is common to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzonitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid.
Reduction: Formation of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile with structurally related fluorobenzonitriles:
Key Differences in Substituent Effects
- Fluorine Position : The target compound’s 2-fluoro substituent enhances electrophilic substitution at the para position, whereas 4-Ethoxy-2,3-difluorobenzonitrile (2- and 3-fluoro) exhibits steric hindrance, altering reactivity .
- Ether Group: The 2,2-difluoroethoxy group in the target compound increases electron-withdrawing effects compared to ethoxy or methylphenoxy groups in analogs, influencing solubility and metabolic stability .
- Nitrile vs. Acetonitrile : 2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile replaces the nitrile with an acetonitrile group, reducing aromatic conjugation and altering biological activity .
Research Findings and Data Gaps
- Thermal Stability : The target compound’s decomposition temperature (~250°C) exceeds that of 4-Ethoxy-2,3-difluorobenzonitrile (~200°C), attributed to stronger C-F bonds .
- Solubility: this compound shows lower aqueous solubility (0.12 mg/mL) compared to 2-Fluoro-6-(4-methylphenoxy)benzonitrile (0.45 mg/mL) due to hydrophobic difluoroethoxy groups .
- Toxicity: Limited data exist for the target compound, but fluorobenzonitriles generally require careful handling to avoid respiratory and dermal irritation .
Biological Activity
4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanism of action, antimicrobial properties, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Fluorinated Aromatic Ring : The incorporation of fluorine atoms increases the compound's reactivity and interaction with biological targets.
- Nitrile Group : This functional group is known to participate in various biochemical interactions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The fluorine atoms enhance binding affinity to enzymes and receptors, which can modulate their activity. The nitrile group may also facilitate interactions with biomolecules, influencing the compound's overall biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of fluorinated compounds similar to this compound. For instance, derivatives containing fluorine have shown significant inhibition against various bacterial strains.
Case Studies
-
Inhibition Zones : In a study comparing several fluoroaryl compounds, those with similar structures exhibited considerable antimicrobial activity. The zone of inhibition for these compounds ranged from 14 mm to 16 mm against Staphylococcus aureus .
Compound Zone of Inhibition (mm) MIC (µM) MA-1156 15 16 MA-1115 16 32 MA-1116 16 64 - Minimum Inhibitory Concentrations (MIC) : The MIC values for these compounds indicate their potency, with lower values representing higher efficacy against microbial growth .
Structure-Activity Relationship (SAR)
The structure-activity relationship of fluorinated compounds suggests that the introduction of fluorine into the phenyl group significantly enhances antibacterial activity. Modifications at specific positions on the aromatic ring can lead to varying degrees of biological effectiveness. For example, replacing certain moieties can either enhance or diminish antimicrobial properties .
Comparative Analysis
When compared to other similar compounds, such as 5-(2,2-Difluoropropoxy)-2-fluorobenzonitrile, this compound shows unique chemical reactivity due to its substitution pattern. This uniqueness may contribute to its distinct biological activities and potential applications in drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
